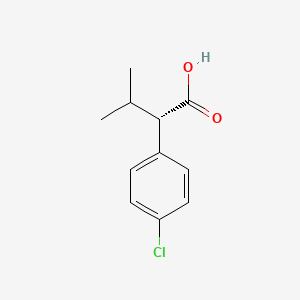

(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid

概要

説明

(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a chlorophenyl group attached to a butanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the alkylation of a suitable precursor with a chlorophenyl derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or nickel complexes.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure reactors and automated systems to control the reaction parameters precisely. This method ensures the efficient production of the compound with minimal impurities.

化学反応の分析

Types of Reactions

(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Agrochemical Applications

One of the primary applications of (S)-2-(4-chlorophenyl)-3-methylbutanoic acid is in the synthesis of pesticides , particularly pyrethroids. Pyrethroids are widely used insecticides known for their effectiveness and low toxicity to mammals compared to traditional organophosphates.

Synthesis of Pyrethroids

- Fenvalerate : This compound is synthesized from this compound and has shown enhanced bioefficacy compared to its racemic counterparts. The esters derived from this acid exhibit increased potency, making them valuable in agricultural applications .

- Environmental Impact : Studies have shown that the biodegradation of fenvalerate leads to the formation of this compound as a metabolite. A bacterial consortium was able to degrade fenvalerate efficiently, demonstrating the compound's role in environmental remediation processes .

Pharmaceutical Applications

This compound is also explored for its potential pharmaceutical applications due to its structural characteristics that may influence biological activity.

Potential Drug Development

- The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and metabolic disorders. Its derivatives have been investigated for their interactions with biological systems, potentially leading to new therapeutic agents .

Environmental Science

The environmental implications of this compound are significant, particularly regarding its role as a transformation product of esfenvalerate.

Biodegradation Studies

- Research indicates that this compound can be produced during the microbial degradation of pyrethroid pesticides. For instance, a study conducted on a bacterial consortium showed that after 12 days of treatment with esfenvalerate, significant amounts of this compound were detected alongside other metabolites .

Data Table: Comparative Analysis of Applications

Case Study 1: Biodegradation Efficiency

A study focused on a bacterial consortium isolated from Brazilian Savannah demonstrated a biodegradation efficiency of approximately 90% for esfenvalerate within 12 days, highlighting the role of this compound as a significant metabolite formed during this process. This showcases both the environmental impact and potential for bioremediation strategies using microbial consortia .

Case Study 2: Synthesis Process Optimization

Research into the synthesis processes for this compound has led to the development of environmentally friendly methods that allow for high optical purity and yield while minimizing waste products. These advancements make it more viable for industrial applications in both agrochemicals and pharmaceuticals .

作用機序

The mechanism of action of (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

類似化合物との比較

Similar Compounds

- 4-Chlorophenylacetic acid

- 4-Chlorophenylpropionic acid

- 4-Chlorophenylbutyric acid

Uniqueness

(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

生物活性

(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid, also known as (S)-CPA, is a chiral compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

- Chemical Formula : CHClO

- CAS Number : 55332-38-2

- Molecular Weight : 214.67 g/mol

The compound features a chlorophenyl group, which contributes to its biological activity by influencing interactions with biological targets.

Target Interactions

(S)-CPA is known to interact with various biological targets, primarily through:

- Enzyme Inhibition : It acts as an inhibitor of isovaleric acid metabolism, which can influence metabolic pathways related to fatty acid degradation and energy production .

- Receptor Modulation : The compound may modulate receptor activity, impacting signaling pathways involved in cell growth and differentiation.

Biochemical Pathways

The biological activity of (S)-CPA involves several key biochemical pathways:

- Metabolic Pathways : It is involved in the metabolism of fatty acids and can affect the levels of various metabolites in cells.

- Signal Transduction : The compound influences kinase activity, which plays a crucial role in cellular signaling and regulation.

Case Studies

- Biodegradation Studies :

- Pharmacological Applications :

Biological Activity Data Table

| Biological Activity | Effect | Reference |

|---|---|---|

| Isovaleric Acid Inhibition | Inhibits metabolism | |

| Metabolic Pathway Modulation | Enhances fatty acid degradation | |

| Cellular Signaling Influence | Affects kinase activity |

Dosage Effects and Toxicity

The effects of (S)-CPA are dose-dependent:

- Low Doses : Beneficial effects on metabolic processes and potential therapeutic applications.

- High Doses : Toxicity observed, including cellular damage and disruption of normal physiological processes.

特性

IUPAC Name |

(2S)-2-(4-chlorophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJMSIIXXKNIDJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357550 | |

| Record name | (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55332-38-2 | |

| Record name | (αS)-4-Chloro-α-(1-methylethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55332-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does the ionization state of (R,S)-2-(4-chlorophenyl)-3-methylbutanoic acid affect its uptake by duckweed?

A1: Yes, the study found that (R,S)-2-(4-chlorophenyl)-3-methylbutanoic acid, existing in an ionized form at pH 7.0, showed minimal uptake by duckweed compared to non-ionized metabolites like 3-methyl-4-nitrophenol and 3,5-dichloroaniline []. This suggests that the ionized form of the compound may hinder its absorption by the plant.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。